molecular formula C26H21BrFO2P B14374464 [(3-Carboxyphenyl)(fluoro)methyl](triphenyl)phosphanium bromide CAS No. 89540-51-2

[(3-Carboxyphenyl)(fluoro)methyl](triphenyl)phosphanium bromide

Katalognummer: B14374464
CAS-Nummer: 89540-51-2
Molekulargewicht: 495.3 g/mol
InChI-Schlüssel: REFVEFOREUTYBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Carboxyphenyl)(fluoro)methylphosphanium bromide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a carboxyphenyl group, a fluoro group, and a triphenylphosphanium moiety. It is typically used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carboxyphenyl)(fluoro)methylphosphanium bromide can be achieved through several methods. One common approach involves the reaction of triphenylphosphine with a suitable halogenated precursor, such as a brominated carboxyphenyl-fluoromethyl compound. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Carboxyphenyl)(fluoro)methylphosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide ions, cyanide ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-Carboxyphenyl)(fluoro)methylphosphanium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Carboxyphenyl)(fluoro)methylphosphanium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The fluoro group and the phosphonium moiety play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Carboxyphenyl)(fluoro)methylphosphanium bromide is unique due to its combination of a carboxyphenyl group, a fluoro group, and a triphenylphosphanium moiety. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

89540-51-2

Molekularformel

C26H21BrFO2P

Molekulargewicht

495.3 g/mol

IUPAC-Name

[(3-carboxyphenyl)-fluoromethyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C26H20FO2P.BrH/c27-25(20-11-10-12-21(19-20)26(28)29)30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19,25H;1H

InChI-Schlüssel

REFVEFOREUTYBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC(=CC=C4)C(=O)O)F.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.